molecular formula C21H22O6 B607417 Fargesin CAS No. 31008-19-2

Fargesin

货号 B607417
CAS 编号: 31008-19-2
分子量: 370.401
InChI 键: AWOGQCSIVCQXBT-USWJAIAZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Fargesin is a bioactive neolignan isolated from magnolia plants. It has been found to have antihypertensive and anti-inflammatory effects .


Synthesis Analysis

Fargesin exhibits anti-inflammation effects on THP-1 cells via suppression of PKC pathway including downstream JNK, nuclear factors AP-1 and NF-ĸB . It also inhibits melanin synthesis in murine malignant and immortalized melanocytes by regulating PKA/CREB and P38/MAPK signaling pathways .


Molecular Structure Analysis

The molecular formula of Fargesin is C21H22O6, and its molecular weight is 370.40 g/mol .


Chemical Reactions Analysis

Fargesin has been found to inhibit cell proliferation and transformation by suppression of epidermal growth factor (EGF)-stimulated G1/S-phase cell cycle transition in premalignant JB6 Cl41 and HaCaT cells . It also inhibits melanin production in murine melanoma cells, normal melanocytes, and zebrafish embryos .


Physical And Chemical Properties Analysis

Fargesin is a white to off-white solid with a density of 1.265±0.06 g/cm3. It has a boiling point of 506.4±50.0 °C at 760 mmHg and a flash point of 208.923°C .

科研应用

  1. 抗炎作用在炎症性肠病中的作用:Fargesin在小鼠化学诱导的炎症性肠病(IBD)中显示出有希望的抗炎作用。它显著减少了炎症浸润、髓过氧化物酶活性和促炎细胞因子,表明在人类IBD治疗中可能具有潜在的治疗应用 (Yue et al., 2018)

  2. 抑制单核细胞中的炎症反应:它通过抑制主要炎症介质和转录因子NF-ĸB和AP-1的核转位,在THP-1人单核细胞中发挥抗炎作用。这表明在开发针对炎症性疾病的药物方面具有潜在应用 (Pham et al., 2017)

  3. 抑制黑色素合成:Fargesin在抑制黑色素生成方面表现出有效性,暗示其作为治疗色素沉着疾病的抗黑色素剂的潜在用途 (Fu et al., 2019)

  4. 降压作用:在高血压大鼠的研究中,Fargesin通过抑制氧化应激和促进一氧化氮释放显示出降压作用,暗示在管理高血压方面具有潜力 (Sha et al., 2016)

  5. 改善脂质和葡萄糖代谢:研究发现,它通过激活脂肪细胞和肥胖小鼠中的关键代谢途径,改善脂质代谢紊乱和高血糖,表明在肥胖和糖尿病治疗中具有潜力 (Lee et al., 2012)

  6. 减轻动脉粥样硬化:Fargesin通过提高逆向胆固醇转运的效率和降低炎症反应来减少动脉粥样硬化病变,为动脉粥样硬化治疗提供了一种新方法 (Wang et al., 2020)

  7. 对镉诱导的肺损伤的保护:该化合物已被证明通过激活芳香烃受体和抑制炎症反应来减轻镉诱导的肺损伤 (Zhang et al., 2022)

  8. 改善骨关节炎:Fargesin通过促进巨噬细胞重编程和下调MAPK和NF-κB途径来改善骨关节炎,表明在骨关节炎管理中具有潜在的治疗应用 (Lu et al., 2021)

  9. 抑制伊蚊固醇载体蛋白:其类似物显示出作为伊蚊固醇载体蛋白抑制剂的潜力,表明在控制蚊媒传播疾病方面可能有应用 (De Lima et al., 2021)

  10. 潜在的β1肾上腺素受体拮抗剂:有人提出其作为潜在的β1肾上腺素受体拮抗剂,保护大鼠心脏免受缺血/再灌注损伤,表明在心血管疾病治疗中可能有应用 (Wang et al., 2015)

性质

IUPAC Name

5-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOGQCSIVCQXBT-LATRNWQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317922
Record name (±)-Fargesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fargesin

CAS RN

68296-27-5, 31008-19-2
Record name (+)-Fargesin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68296-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Fargesin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31008-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Fargesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FARGESIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR9853GI71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
744
Citations
TH Pham, MS Kim, MQ Le, YS Song, Y Bak, HW Ryu… - Phytomedicine, 2017 - Elsevier
… It was found that pre-treatment with fargesin attenuated … Although fargesin has been reported to inhibit the production of nitric … to examine whether fargesin can suppress inflammatory …
Number of citations: 64 www.sciencedirect.com
J Lu, H Zhang, J Pan, Z Hu, L Liu, Y Liu, X Yu… - Arthritis research & …, 2021 - Springer
… of fargesin in OA, intra-articular injection of fargesin was performed in CIOA mice. After comparative analysis of the fargesin effect at … , 10-mg/kg fargesin was used in subsequent animal …
Number of citations: 40 link.springer.com
JH Kim, SS Kwon, HU Jeong, HS Lee - International Journal of Molecular …, 2017 - mdpi.com
Magnolin, epimagnolin A, dimethyllirioresinol, eudesmin, and fargesin are pharmacologically active tetrahydrofurofuranoid lignans found in Flos Magnoliae. The inhibitory potentials of …
Number of citations: 10 www.mdpi.com
T Fu, B Chai, Y Shi, Y Dang, X Ye - Journal of Dermatological Science, 2019 - Elsevier
… The aim of the study is to investigate a new function of fargesin against melanin production … could be fully reversed by fargesin treatment. Fargesin also effectively inhibited the activation …
Number of citations: 26 www.sciencedirect.com
G Wang, JH Gao, LH He, XH Yu, ZW Zhao, J Zou… - … et Biophysica Acta (BBA …, 2020 - Elsevier
… We aimed to explore if and how fargesin affects atherosclerosis by regulating … fargesin plays a role in the occurrence and progression of atherosclerosis. Our data indicate that fargesin …
Number of citations: 33 www.sciencedirect.com
B Yue, YJ Ren, JJ Zhang, XP Luo, ZL Yu, GY Ren… - Molecules, 2018 - mdpi.com
… fargesin ameliorates experimental inflammatory bowel disease (IBD) in mice. Oral administration of fargesin … were inhibited by fargesin treatment in the colon of the colitis mice. In vitro, …
Number of citations: 37 www.mdpi.com
GE Lee, CJ Lee, HJ An, HC Kang, HS Lee… - International Journal of …, 2021 - mdpi.com
… using fargesin have demonstrated that fargesin stimulates glucose uptake and consumption by GLUT4 translocation to the cytoplasmic membrane [15]. Moreover, fargesin inhibits pro-…
Number of citations: 9 www.mdpi.com
X Wang, Y Cheng, H Xue, Y Yue, W Zhang, X Li - Fitoterapia, 2015 - Elsevier
… biological information about fargesin, we investigated the effects of fargesin on isoproterenol… ) levels were decreased by fargesin in β 1 AR/CHO-S cells. Fargesin attenuated the serum …
Number of citations: 20 www.sciencedirect.com
CC CHEN, YULIN HUANG, YUHPAN CHEN… - Chemical and …, 1988 - jstage.jst.go.jp
The flower buds of Magnolia fargesii (Chinese name hsin-i) have been used for nasal empyema and headache. From this herb we have isolated four lignans: pinoresinol dimethyl ether, …
Number of citations: 25 www.jstage.jst.go.jp
S Sha, D Xu, Y Wang, W Zhao… - Canadian Journal of …, 2016 - cdnsciencepub.com
… fargesin, we investigated the effects of fargesin on rat aortic rings and 2-kidney, 1-clip (2K1C) hypertensive rats. In vitro, fargesin … of fargesin treatment, we found that fargesin treatment …
Number of citations: 18 cdnsciencepub.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。